molecular formula C11H8F2N2O B12459847 (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide

(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide

Cat. No.: B12459847
M. Wt: 222.19 g/mol
InChI Key: LKIKOZGDWHERKY-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group and a difluorophenyl group attached to a but-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a condensation reaction with an amide source under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide include other enamides and cyano-substituted compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group may enhance its stability and interaction with biological targets .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

2-cyano-3-(3,4-difluorophenyl)but-2-enamide

InChI

InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)

InChI Key

LKIKOZGDWHERKY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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